3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-16-15-19(7-8-20(16)23)31(28,29)27-13-11-26(12-14-27)22-10-9-21(24-25-22)17-3-5-18(30-2)6-4-17/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYODELPBJEPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine, also known by its CAS number 1021257-51-1, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a pyridazine ring, a piperazine moiety, and various aromatic substituents, which contribute to its biological properties.
- Molecular Formula : C22H23FN4O3S
- Molecular Weight : 442.5064 g/mol
- SMILES Notation : COc1ccccc1c1ccc(nn1)N1CCN(CC1)S(=O)(=O)c1ccc(c(c1)C)F
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its effects on various cellular pathways and potential therapeutic applications.
Antitumor Activity
Research indicates that derivatives of pyridazine compounds, including those similar to the target compound, exhibit significant antitumor properties. For instance, compounds with similar structural features have shown the ability to inhibit cancer cell proliferation and motility in vitro. A study demonstrated that certain pyridazine derivatives could selectively inhibit tumor growth without affecting non-tumorigenic cells at specific concentrations. This selectivity suggests potential for developing targeted cancer therapies .
Inhibition of Cytokine Production
Another area of interest is the compound's role in modulating immune responses. Studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines, such as IL-17, in preclinical models. This property is particularly relevant for conditions characterized by excessive inflammation, such as autoimmune diseases .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction of its sulfonamide group with specific receptors may play a crucial role in modulating signaling pathways involved in cell proliferation and inflammation.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Cytokine modulation | Inhibition of IL-17 production | |
| Selectivity for receptors | High selectivity for RORc |
Case Study 1: Antitumor Efficacy
In a preclinical study, a series of pyridazine derivatives were evaluated for their ability to inhibit tumor growth in murine models. The results indicated that certain modifications enhanced their potency against specific cancer types while minimizing toxicity to healthy cells. This highlights the potential for further development into therapeutic agents targeting cancer.
Case Study 2: Immune Modulation
A separate investigation focused on the immunomodulatory effects of related compounds showed promising results in reducing inflammatory markers in animal models of autoimmune diseases. The findings suggest that these compounds could serve as lead candidates for developing new treatments aimed at managing chronic inflammatory conditions.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis mirrors methods in , involving nucleophilic substitution of 3,6-dichloropyridazine with functionalized piperazines, followed by sulfonylation .
- Structure-Activity Relationship (SAR) :
- Sulfonyl groups correlate with improved target engagement but may reduce solubility.
- 4-Methoxyphenyl at the 6-position balances lipophilicity and binding affinity better than heterocyclic substituents .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 3-[4-(4-Fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine?
Methodological Answer:
Synthesis optimization involves controlling reaction parameters:
- Temperature : Maintain 60–80°C for sulfonylation steps to avoid side reactions (e.g., over-oxidation) .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) for nucleophilic substitutions; dichloromethane is preferred for coupling reactions to enhance solubility .
- Catalysts : Employ Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-couplings between pyridazine and aryl boronic acids .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Confirm intermediates via TLC and NMR .
Advanced: How can researchers address challenges in multi-step synthesis, such as low yields in the final coupling step?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Pre-activation of Reactants : Use pre-synthesized sulfonyl chlorides or piperazine derivatives to reduce competing pathways .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 100°C for 30 min vs. 12 hrs conventionally) to improve yields by 15–20% .
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) to prevent unwanted substitutions .
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., distinct shifts for piperazine protons at δ 2.5–3.5 ppm and pyridazine aromatic protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~472) .
- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the sulfonyl group relative to the pyridazine core .
Advanced: How can conflicting spectroscopic data (e.g., unexpected NOE correlations) be resolved?
Methodological Answer:
- Dynamic NMR Studies : Identify conformational exchange processes (e.g., piperazine ring inversion) by analyzing temperature-dependent spectra .
- DFT Calculations : Compare theoretical (B3LYP/6-31G*) and experimental NMR shifts to assign stereochemistry .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; cross-peaks between H-3 (pyridazine) and H-1 (piperazine) confirm connectivity .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial Screening : Use microdilution methods (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced: How can target engagement studies elucidate the mechanism of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified receptors (e.g., serotonin 5-HT2A) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing protein stabilization post-compound treatment .
- CRISPR-Cas9 Knockout Models : Validate specificity by comparing activity in wild-type vs. receptor-deficient cells .
Structure-Activity Relationship (SAR) Studies
Key Findings:
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluoro-3-methyl substitution | ↑ Kinase inhibition (IC₅₀: 0.8 μM vs. 5.2 μM) | |
| Methoxy → Ethoxy (4-position) | ↓ Solubility; ↑ logP (from 2.1 to 3.4) | |
| Piperazine → Piperidine | Loss of 5-HT2A binding (KD >10 μM) |
Computational Modeling: How to predict binding modes and optimize lead compounds?
Methodological Answer:
- Docking Simulations (AutoDock Vina) : Identify binding poses in ATP-binding pockets (e.g., PI3Kγ, PDB: 3L54) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR Models : Use MOE descriptors (e.g., polar surface area, H-bond donors) to predict bioavailability .
Reactivity Under Oxidative/Reductive Conditions
Experimental Data:
| Condition | Product | Yield |
|---|---|---|
| H2O2 (acidic) | Sulfone → Sulfonic acid | 85% |
| NaBH4 (EtOH) | Pyridazine reduction → Dihydropyridazine | 62% |
| NBS (light) | Bromination at pyridazine C-4 | 78% |
Stability and Degradation Pathways
Key Insights:
- Photodegradation : UV light (254 nm) induces cleavage of the sulfonyl-piperazine bond (t1/2 = 4 hrs) .
- Hydrolytic Stability : Stable at pH 3–7 (24 hrs); degrades at pH >10 via nucleophilic attack on sulfonyl group .
- Storage Recommendations : -20°C under argon; avoid DMSO due to radical formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
